ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester
CAS No.: 147126-74-7
Cat. No.: VC0194296
Molecular Formula: C18H27N3O4S
Molecular Weight: 381.50
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147126-74-7 |
|---|---|
| Molecular Formula | C18H27N3O4S |
| Molecular Weight | 381.50 |
| IUPAC Name | [(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |
| Standard InChI | InChI=1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15+,17-/m0/s1 |
| SMILES | CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=CC(=NC3=O)N)C(C)C |
| Appearance | White to Off-White Solid |
| Melting Point | >218°C |
Introduction
Chemical Structure and Properties
Structural Analysis
The ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester represents a sophisticated modification of the lamivudine structure, featuring an ester linkage between the carboxylic acid functionality of ent-lamivudine and a specific cyclohexyl alcohol with defined stereochemistry. The "ent" prefix indicates that this compound is the enantiomer of conventional lamivudine, possessing inverted stereochemistry at all chiral centers compared to the parent compound. The stereochemical designation (1S,2R,5S) specifies the absolute configuration at the three chiral centers within the 5-methyl-2-isopropylcyclohexyl moiety, providing a precise spatial arrangement that influences both the physical properties and biological interactions of the molecule.
Stereochemical Configuration and Implications
The stereochemical configuration of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester involves multiple chiral centers with specific absolute configurations. Research into the stereochemistry of lamivudine derivatives has demonstrated that controlling the configuration at the oxathiolane ring is achievable through various synthetic approaches, including the use of specific lactic acid derivatives . These approaches allow for the selective production of either enantiomer of β-2′-deoxynucleoside structures from readily available starting materials, which can be applied to the synthesis of compounds like ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester.
The stereochemical control is particularly important as it directly influences the compound's interaction with biological targets. The research into lamivudine stereochemistry has shown that the anchimeric effect can be leveraged to dictate the stereochemistry of incoming nucleophiles at the anomeric center, establishing both proximal and remote stereocenters in a single reaction step . This principle is likely applicable to the synthesis and stereochemical control of the target compound.
Synthesis Methods and Strategies
Stereoselective Approaches to Oxathiolane Formation
The synthesis of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester would require precise control over multiple stereogenic centers. Based on existing literature, several innovative approaches have been developed for controlling the stereochemistry of the oxathiolane ring in lamivudine derivatives. One particularly notable approach involves the use of lactic acid derivatives that serve a dual purpose: activating the carbohydrate's anomeric center for N-glycosylation while simultaneously transferring stereochemical information to the substrate .
In one documented approach, compound 1 was acylated with an (S)-lactic acid derivative (compound 2), resulting in the formation of a product with a specific stereochemical configuration. Through crystallization from a toluene/hexanes mixture, researchers were able to isolate a single isomer with high diastereomeric purity (50:1 dr) . This method demonstrates how the stereochemistry of the thioacetal can be established and controlled, which would be applicable to the synthesis of ent-lamivudine derivatives.
Esterification and Final Product Formation
The formation of the ester linkage with the (1S,2R,5S)-5-methyl-2-isopropylcyclohexyl group would likely follow once the core ent-lamivudine structure has been established. Standard esterification techniques could be employed, ensuring preservation of the stereochemical integrity at all chiral centers. The research literature describes several approaches to the stereoselective synthesis of lamivudine derivatives, including enzymatic dynamic kinetic resolution techniques that could potentially be adapted for the synthesis of the target compound .
Table 1: Key Synthetic Approaches for Stereocontrolled Lamivudine Derivatives
| Method | Key Strategy | Stereochemical Control | Potential Application to Target Compound |
|---|---|---|---|
| Lactic Acid Derivative Approach | Acylation with chiral lactic acid derivatives | Anchimeric effect-driven | Establishing oxathiolane stereochemistry |
| Enzymatic Dynamic Kinetic Resolution | Use of enzymes such as subtilisin Carlsberg | Enzyme selectivity | Potential for resolving ent-lamivudine intermediates |
| Cocrystal Formation | Cocrystallization with chiral resolving agents | Selective crystallization | Purification of stereoisomers |
| Hemithioacetal Cyclization | Formation of configurationally stable hemithioacetal | In situ cyclization | Formation of the oxathiolane ring with desired stereochemistry |
These synthetic approaches provide potential pathways for the preparation of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester, although specific literature documentation for this exact compound is limited.
Research Challenges and Future Directions
Synthetic Optimization Opportunities
The synthesis of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester presents several challenges that warrant further investigation. Optimizing the stereoselectivity of the key transformation steps remains crucial for achieving high enantiomeric and diastereomeric purity. Future research could focus on developing more efficient and scalable methods for controlling the stereochemistry at multiple chiral centers simultaneously.
The literature demonstrates various approaches to control oxathiolane stereochemistry, including enzymatic methods that have shown promise in lamivudine synthesis . Extending these methods to the synthesis of ent-lamivudine derivatives with subsequent selective esterification represents a logical direction for synthetic methodology development.
Pharmacological Evaluation Needs
Comprehensive pharmacological evaluation of ent-Lamivudine Acid (1S,2R,5S)-5-Methyl-2-isopropylcyclohexyl Ester would be essential to determine its potential as a therapeutic agent. This would include assessment of antiviral activity against various strains of HIV and HBV, including those resistant to conventional lamivudine therapy. Additionally, detailed pharmacokinetic studies would be necessary to determine how the structural modifications affect absorption, distribution, metabolism, and excretion profiles.
The relationship between stereochemistry and biological activity in nucleoside analogs is well-established, with minor changes in stereochemical configuration often leading to significant differences in activity. Therefore, detailed structure-activity relationship studies focusing on the influence of the specific (1S,2R,5S)-5-methyl-2-isopropylcyclohexyl ester modification would provide valuable insights for further optimization.
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